(4,5-Diphenylthiophen-2-yl)(trimethyl)silane
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Overview
Description
(4,5-Diphenylthiophen-2-yl)(trimethyl)silane: is an organosilicon compound characterized by the presence of a thiophene ring substituted with two phenyl groups and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diphenylthiophen-2-yl)(trimethyl)silane typically involves the reaction of 4,5-diphenylthiophene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (4,5-Diphenylthiophen-2-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl groups can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as fluoride ions (from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: (4,5-Diphenylthiophen-2-yl)(trimethyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique electronic and optical properties .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty polymers and as a component in coatings and adhesives due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (4,5-Diphenylthiophen-2-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group. This group can stabilize intermediates through hyperconjugation and facilitate the formation of new bonds. The thiophene ring and phenyl groups also contribute to the compound’s reactivity by providing sites for electrophilic and nucleophilic attacks .
Comparison with Similar Compounds
Trimethylsilane: An organosilicon compound with a simpler structure, used in semiconductor manufacturing.
Phenyltrimethylsilane: Similar to (4,5-Diphenylthiophen-2-yl)(trimethyl)silane but lacks the thiophene ring.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness: this compound is unique due to the combination of the thiophene ring, phenyl groups, and trimethylsilyl group. This combination imparts distinct electronic properties and reactivity, making it valuable in the synthesis of advanced materials and in various chemical transformations .
Properties
CAS No. |
90298-06-9 |
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Molecular Formula |
C19H20SSi |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(4,5-diphenylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C19H20SSi/c1-21(2,3)18-14-17(15-10-6-4-7-11-15)19(20-18)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChI Key |
JLMKNYPNIUOHMR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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